2-(2-Fluorophenyl)acetyl chloride

Catalog No.
S764987
CAS No.
451-81-0
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluorophenyl)acetyl chloride

CAS Number

451-81-0

Product Name

2-(2-Fluorophenyl)acetyl chloride

IUPAC Name

2-(2-fluorophenyl)acetyl chloride

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2

InChI Key

KUMKNGTWQNSAQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)F

2-(2-Fluorophenyl)acetyl chloride is an aromatic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . Its structure consists of a fluorine-substituted phenyl ring connected to an acetyl chloride group. The compound is classified as a hazardous material, with a UN number of 3265 and a packing group of II .

, primarily due to its reactive acetyl chloride group:

  • Friedel-Crafts Acylation: This compound can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-fluorophenylacetyl group to other aromatic compounds.
  • Nucleophilic Substitution: The chlorine atom in the acetyl chloride group is susceptible to nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Hydrolysis: In the presence of water, 2-(2-Fluorophenyl)acetyl chloride can undergo hydrolysis to form 2-(2-fluorophenyl)acetic acid.

While specific biological activities of 2-(2-Fluorophenyl)acetyl chloride are not directly reported, compounds with similar structures have shown various biological effects:

  • Potential Anticancer Activity: Related compounds containing chloro- and fluoro-phenyl groups have demonstrated in vitro anticancer activity, suggesting potential applications in medicinal chemistry.
  • Diverse Biological Effects: Indole derivatives, which share similar aromatic structures, have exhibited antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.

Several methods can be employed to synthesize 2-(2-Fluorophenyl)acetyl chloride:

  • Thionyl Chloride Method: The compound can be synthesized by reacting 2-fluorophenylacetic acid with thionyl chloride in the presence of a tertiary amine.
  • Direct Chlorination: Another approach involves the direct chlorination of 2-fluoroacetophenone using thionyl chloride under anhydrous conditions .

2-(2-Fluorophenyl)acetyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
  • Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, especially those targeting cancer.
  • Photosensitizers: Related compounds have applications in the development of photosensitizers and fluorophores for biological research.

While specific interaction studies for 2-(2-Fluorophenyl)acetyl chloride are not directly reported, compounds with similar structures are known to:

  • Undergo Benzylic Reactions: These include free radical bromination, nucleophilic substitution, and oxidation at the benzylic position.
  • Participate in Cross-Coupling Reactions: Similar compounds have been used in Suzuki-Miyaura cross-coupling reactions, which are valuable in organic synthesis.

Similar Compounds

Several compounds share structural similarities with 2-(2-Fluorophenyl)acetyl chloride:

  • 2-(4-Fluorophenyl)acetyl chloride: This positional isomer has the fluorine atom at the para position of the phenyl ring .
  • (3-Chloro-2-fluorophenyl)acetyl chloride: This compound has an additional chlorine atom on the phenyl ring.
  • 2-(3-Chloro-2-fluorophenyl)acetyl chloride: Another dichlorinated variant with a different substitution pattern.

These compounds differ in their substitution patterns, which can affect their reactivity and potential applications. 2-(2-Fluorophenyl)acetyl chloride is unique due to the specific positioning of its fluorine atom, which can influence its chemical behavior and biological interactions.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluorophenylacetyl chloride

Dates

Modify: 2023-08-15

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